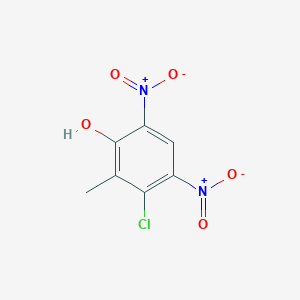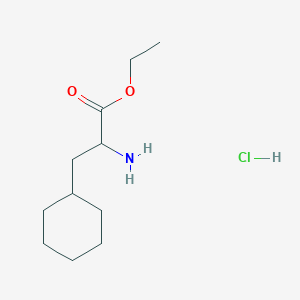![molecular formula C17H15ClN4O4S B2955564 1-(3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1421529-19-2](/img/structure/B2955564.png)
1-(3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a fascinating compound with diverse applications in various fields. Its unique chemical structure provides opportunities for exploring its properties, reactions, and applications.
Mecanismo De Acción
Target of Action
Compounds with a benzothiazole moiety are known to have a wide range of biological activities. They often target enzymes like cyclo-oxygenase (COX-1 and COX-2) which are involved in inflammation .
Mode of Action
These compounds often work by inhibiting the activity of their target enzymes. For example, they may inhibit the COX enzymes, which are responsible for the production of prostaglandins that mediate inflammation .
Biochemical Pathways
The inhibition of COX enzymes leads to a decrease in the production of prostaglandins, which are derived from arachidonic acid. This can affect various biochemical pathways related to inflammation, pain, and fever .
Result of Action
The inhibition of prostaglandin production can result in anti-inflammatory, analgesic, and antipyretic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione involves several steps, including the formation of intermediates and coupling reactions. Key steps include the formation of the pyrimidine ring and the incorporation of the 4-chlorobenzo[d]thiazol-2-yl group.
Industrial Production Methods: Industrial production typically involves optimizing reaction conditions for scale-up, including solvent choice, temperature control, and purification techniques. This ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions to yield various oxidized derivatives.
Reduction: Reacts with reducing agents such as sodium borohydride or lithium aluminum hydride, leading to reduced products.
Substitution: Substitutes can be introduced via nucleophilic substitution reactions, using halogenated reagents.
Common Reagents and Conditions: These reactions typically require specific catalysts or conditions, such as acidic or basic environments, specific temperatures, and solvents.
Major Products Formed: Products vary based on the type of reaction, such as oxidized, reduced, or substituted derivatives, each with unique properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a building block for synthesizing complex molecules, allowing for the exploration of new chemical entities.
Biology: In biological research, it aids in studying biochemical pathways and molecular interactions, providing insights into cellular mechanisms.
Medicine: Its potential as a therapeutic agent is being investigated, with applications in drug development for treating various diseases.
Industry: The compound's stability and reactivity make it valuable in industrial processes, such as catalysis and material science.
Comparación Con Compuestos Similares
Compared to other pyrimidine derivatives, 1-(3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the 4-chlorobenzo[d]thiazol-2-yl group, which imparts distinct chemical properties and biological activities. Similar compounds include:
Pyrimidine-2,4-diones
Benzo[d]thiazole derivatives
These compounds share structural similarities but differ in their substituents, leading to variations in their reactivity and applications.
So, there you have it—a deep dive into the wonders of this compound. Anything else you’d like to delve into?
Propiedades
IUPAC Name |
1-[3-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O4S/c18-11-2-1-3-12-15(11)20-17(27-12)26-10-8-22(9-10)14(24)5-7-21-6-4-13(23)19-16(21)25/h1-4,6,10H,5,7-9H2,(H,19,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXDUSPBZAYDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCN2C=CC(=O)NC2=O)OC3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate](/img/structure/B2955486.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2955487.png)

![4-cyano-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide](/img/structure/B2955491.png)

![N-(3-(diethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2955493.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2955498.png)
![3-(4-fluorophenyl)-7,8-dimethoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2955499.png)
![4-(benzenesulfonyl)-1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B2955502.png)

![7-cyclopropyl-1,3-dimethyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2955504.png)
